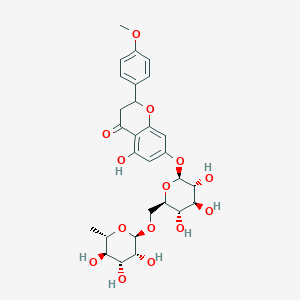

Neoponcirin (Mixture of diastereomers)

Description

Overview of Flavonoid Glycosides in Academic Contexts

Flavonoid glycosides represent a significant class of secondary metabolites ubiquitously found in the plant kingdom. nih.gov These compounds consist of a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. The process of glycosylation, the attachment of these sugar groups, dramatically increases the solubility and stability of the flavonoid aglycones, influencing their storage and transport within the plant. researchgate.net In academic research, flavonoid glycosides are studied for their extensive range of biological effects, which include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. nih.govnih.gov The type and linkage of the sugar molecule can significantly impact the bioavailability and metabolic fate of the flavonoid in biological systems, making the study of these glycosides a complex and crucial area of research. nih.gov

Research Significance of Flavanone (B1672756) Rutinosides

Neoponcirin belongs to the flavanone rutinoside subclass of flavonoid glycosides. Flavanones are characterized by a saturated C2-C3 bond in their C-ring, and rutinosides are glycosides that feature the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). The research significance of flavanone rutinosides, such as Neoponcirin and its isomer poncirin (B190377), lies in their notable presence in citrus fruits and their associated biological activities. koreascience.kr These compounds are major contributors to the taste and pharmacological properties of many citrus species. nih.gov

The biosynthesis of flavanones like naringenin (B18129), the aglycone of poncirin, is a key branch point in the flavonoid biosynthetic pathway. researchgate.netnih.gov Naringenin is formed from p-coumaroyl-CoA and malonyl-CoA through the action of chalcone (B49325) synthase and chalcone isomerase. nih.gov Subsequent glycosylation by specific glucosyltransferases and rhamnosyltransferases leads to the formation of flavanone rutinosides. researchgate.net The study of these biosynthetic pathways is crucial for understanding plant metabolism and for the potential biotechnological production of these valuable compounds.

Historical Perspective of Neoponcirin Discovery and Early Investigations

Origins and Botanical Sources in Research

Neoponcirin is primarily isolated from the immature fruits of Poncirus trifoliata (L.) Raf., commonly known as the trifoliate orange. koreascience.krnih.gov This plant, belonging to the Rutaceae family, has a long history of use in traditional Eastern medicine. koreascience.kr Early phytochemical investigations of Poncirus trifoliata identified a variety of flavonoids, with poncirin and naringin (B1676962) being major constituents. koreascience.kr Neoponcirin, also referred to as didymin (B194543) or isosakuranetin-7-O-rutinoside, was identified as a significant flavanone glycoside in this plant. mdpi.comresearchgate.net The presence of Neoponcirin and its isomers in Poncirus trifoliata has made this plant a primary subject of research for the isolation and characterization of these compounds. researchgate.net

Initial Reports on Biological Observations

Early research into the biological effects of extracts from Poncirus trifoliata provided the first indications of the potential pharmacological activities of its constituent flavonoids, including Neoponcirin. These initial studies often focused on the traditional uses of the plant, such as for allergic reactions and inflammatory conditions. nih.gov While early reports often did not isolate and test individual compounds, the observed anti-inflammatory and antioxidant activities of the extracts laid the groundwork for later investigations into the specific effects of flavonoids like Neoponcirin. nih.govnih.gov For instance, the anti-inflammatory properties of citrus flavonoids have been attributed to their ability to inhibit the synthesis of pro-inflammatory mediators. nih.gov Furthermore, the neuroprotective potential of citrus flavonoids has been an area of growing interest, with studies suggesting they may counteract oxidative stress and inflammation in the brain. mdpi.comnih.gov Research on the closely related isomer, poncirin, has shown protective effects against neuronal injury by inhibiting oxidative stress and inflammatory responses. nih.gov

Scope and Objectives of Advanced Neoponcirin Research

Modern research on Neoponcirin has moved beyond simple isolation and identification to explore its specific pharmacological mechanisms and potential therapeutic applications. A key objective of advanced research is to elucidate the detailed mechanisms of action behind its observed biological activities, such as its anti-inflammatory and neuroprotective effects. mdpi.com This involves in-vitro studies using cell cultures and in-silico molecular docking to identify specific molecular targets. nih.govmdpi.com

Another significant area of advanced research is the use of sophisticated analytical techniques to study the metabolism and bioavailability of Neoponcirin. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to understand how Neoponcirin is absorbed, metabolized, and distributed in biological systems. researchgate.netmdpi.com Furthermore, there is a growing interest in the potential synergistic effects of Neoponcirin when combined with other flavonoids. nih.gov The overarching goal of this advanced research is to provide a solid scientific basis for the potential development of Neoponcirin as a nutraceutical or therapeutic agent.

Data Tables

Table 1: Chemical and Physical Properties of Neoponcirin

| Property | Value |

| Molecular Formula | C28H34O14 |

| Molecular Weight | 594.56 g/mol |

| IUPAC Name | (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-4H-1-benzopyran-4-one |

| Synonyms | Didymin, Isosakuranetin-7-O-rutinoside |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Table 2: Key Enzymes in the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.gov |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. nih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. researchgate.net |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. researchgate.net |

| Anthocyanidin synthase | ANS | Catalyzes the formation of anthocyanidins from leucoanthocyanidins. nih.gov |

| UDP-glycosyltransferases | UGTs | Transfer sugar moieties to flavonoid aglycones. researchgate.net |

This table provides a general overview of the key enzymes involved in flavonoid biosynthesis. The specific enzymes for Neoponcirin biosynthesis are a subject of ongoing research.

Structure

3D Structure

Properties

Molecular Formula |

C28H34O14 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |

InChI Key |

RMCRQBAILCLJGU-SMCKTMTRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Stereochemical Elucidation of Neoponcirin Diastereomers

Chromatographic Strategies for Neoponcirin Separation and Purification

The separation of the diastereomeric mixture of neoponcirin into its individual components is a significant challenge due to their similar physical and chemical properties. Advanced chromatographic techniques are indispensable for achieving high-purity isolation.

High-Performance Liquid Chromatography (HPLC) Method Development for Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for the resolution of neoponcirin diastereomers. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detection parameters to maximize the separation efficiency.

Chiral HPLC is a specialized technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. nih.govnih.gov The principle behind this separation lies in the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. These complexes exhibit different binding affinities, leading to differential retention times and, consequently, separation. chiralpedia.com

For flavonoid glycosides like neoponcirin, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. hplc.eu The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is critical for optimizing the resolution. nih.gov The separation of diastereomers on a chiral column can be influenced by factors such as the type of CSP, the composition of the mobile phase, and the temperature. hplc.eu While specific methods for the chiral HPLC separation of neoponcirin diastereomers are not extensively detailed in publicly available literature, the general principles applied to other flavanone (B1672756) glycoside diastereomers are applicable. nih.gov

Once an analytical method for the separation of neoponcirin diastereomers is established, preparative HPLC can be employed to isolate these compounds in larger quantities with high purity. nih.gov Preparative HPLC systems utilize larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. nih.gov

The goal of preparative HPLC is to collect the fractions corresponding to each separated diastereomer. The efficiency of the purification is often monitored by analytical HPLC to ensure the desired level of purity is achieved. nih.gov A common approach involves a two-step process where a crude extract is first partially purified by other chromatographic methods, followed by a final purification step using preparative HPLC to obtain the individual diastereomers in a highly pure form.

Column Chromatography and Recrystallization Techniques

Column chromatography is a fundamental and widely used technique for the initial purification of neoponcirin from crude plant extracts. column-chromatography.comresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase of varying polarity. column-chromatography.com For the isolation of flavonoids like neoponcirin, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. researchgate.net

In a typical procedure, a crude extract containing neoponcirin is loaded onto a silica gel column. A non-polar solvent, such as hexane, is used initially, followed by a gradual increase in the proportion of a more polar solvent, like ethyl acetate (B1210297) or methanol. This allows for the separation of neoponcirin from other less polar or more polar compounds in the extract. researchgate.net

Recrystallization is a purification technique that can be used to further enhance the purity of neoponcirin isolated by column chromatography. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent is one in which neoponcirin is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Spectroscopic and Spectrometric Approaches for Neoponcirin Structural and Stereochemical Analysis

Once the neoponcirin diastereomers are isolated in a pure form, various spectroscopic and spectrometric techniques are employed for their complete structural and stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the complex structures of neoponcirin diastereomers. researchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netresearchgate.net

The ¹H NMR spectrum provides information about the different types of protons and their chemical environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present. researchgate.netresearchgate.net Key structural features, such as the flavanone core and the attached sugar moieties, can be identified from their characteristic chemical shifts.

A study successfully purified neoponcirin from Poncirus trifoliata and confirmed its structure using ¹H NMR, ¹³C NMR, and ESI-MS. nih.gov Another report compared the ¹H NMR data of an isolated compound with published data for neoponcirin, providing valuable chemical shift information. researchgate.net The differences in the chemical shifts of the sugar moieties are particularly important for distinguishing between diastereomers.

Table 1: Comparison of ¹H NMR Data (in ppm) for Neoponcirin

| Position | Published Data (Kuo et al., 2000) | Observed Data (Peak 6) |

| 6a'' | 3.60 (d, 4.9, 11.5) | 3.67 (d, 3.5, 9.6) |

| 6b'' | 3.75 (d, 2.7, 11.5) | 3.87 (d, 1.6, 3.4) |

| 1''' | 4.69 (s) | 4.69 (s) |

| Data from a comparative study which identified a compound as neoponcirin. researchgate.net |

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, and thus, for the complete assignment of the molecular structure. researchgate.net The stereochemistry at the C-2 position, which defines the diastereomers, can often be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Biosynthetic Pathways and Genetic Regulation of Neoponcirin Production

Integration of Neoponcirin Biosynthesis within the Flavonoid Pathway

Neoponcirin biosynthesis is a branch of the well-characterized flavonoid pathway, which itself originates from the phenylpropanoid pathway. nih.govwikipedia.org This central metabolic route provides the foundational molecules for a vast number of plant secondary metabolites.

The journey to neoponcirin begins with the amino acid phenylalanine, which is derived from the shikimate pathway. wikipedia.orgmdpi.com The general phenylpropanoid pathway then takes over, converting phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes: mdpi.comresearchgate.net

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid. wikipedia.orgmdpi.com

Cinnamate 4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-coumarate:CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA. mdpi.com

This activated molecule, 4-coumaroyl-CoA, serves as a crucial entry point into the flavonoid-specific branch of the pathway. nih.govwikipedia.org

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . nih.govresearchgate.netresearchgate.net This pivotal enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 intermediate known as naringenin (B18129) chalcone. researchgate.netresearchgate.net CHS is a key regulatory point, and its expression is often correlated with the total flavonoid content in plants. researchgate.netresearchgate.net

Subsequently, chalcone isomerase (CHI) acts upon naringenin chalcone. nih.govuniprot.org CHI catalyzes the stereospecific isomerization and intramolecular cyclization of the chalcone to form the flavanone (B1672756) (2S)-naringenin. wikipedia.orgnih.gov This step establishes the characteristic three-ring structure of the flavanone core. wikipedia.org The expression of CHI genes is crucial for the synthesis of flavanones in citrus. nih.gov

Once naringenin is formed, the pathway can diverge. One key enzyme that influences the subsequent metabolic fate of naringenin is flavanone-3-hydroxylase (F3H) , also known as flavanone 3-dioxygenase. nih.govresearchgate.netwikipedia.org F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of flavanones at the 3-position to produce dihydroflavonols. nih.govwikipedia.org For instance, F3H converts naringenin to dihydrokaempferol. nih.govresearchgate.net The level of F3H expression can therefore determine whether the metabolic flux proceeds towards flavonols and anthocyanins or remains at the flavanone level for further modifications like glycosylation. etsu.edu

The final step in the formation of many flavanone glycosides, including neoponcirin, involves the action of flavonoid glycosyltransferases (FGTs) . These enzymes are responsible for attaching sugar moieties to the flavonoid aglycone, which enhances their solubility and stability. nih.govfrontiersin.org In citrus, the formation of flavonoid-O-glycosides often involves sequential glycosylation steps catalyzed by different Uridine diphosphate-sugar dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov For instance, a glucosyltransferase might first add a glucose molecule, which is then followed by the addition of a rhamnose molecule by a rhamnosyltransferase to form a disaccharide like neohesperidose. frontiersin.org

Enzymatic Catalysis and Stereoselectivity in Neoponcirin Formation

The precise structure of neoponcirin, including its stereochemistry, is determined by the specific enzymes involved in its biosynthesis. The identification and characterization of these enzymes are crucial for understanding the formation of this diastereomeric mixture.

Identification and Characterization of Glycosyltransferases

The glycosylation of the naringenin or isosakuranetin (B191617) aglycone is a critical step in neoponcirin biosynthesis. This reaction is catalyzed by specific C-glycosyltransferases (CGTs) and O-glycosyltransferases (UGTs) . Research in citrus species has led to the identification of several UGTs with the ability to glycosylate flavonoids. researchgate.netnih.gov

For example, studies in sweet orange (Citrus sinensis) have identified UGTs that can glucosylate a broad range of flavonoid substrates at their 3- and/or 7-hydroxyl groups, including naringenin. frontiersin.org Some of these enzymes also exhibit rhamnosyltransferase activity. frontiersin.org In kumquat (Fortunella crassifolia) and satsuma mandarin (Citrus unshiu), specific C-glycosyltransferases, FcCGT and CuCGT, have been identified as the primary enzymes for the biosynthesis of di-C-glucosyl flavonoids. researchgate.netnih.gov These enzymes utilize 2-hydroxyflavanones and their mono-C-glucosides as substrates. researchgate.netnih.gov The high degree of sequence identity between these enzymes suggests that CGT genes are highly conserved within the citrus family. researchgate.netnih.gov

The kinetic properties of these enzymes, such as their Michaelis-Menten constant (K_m) and catalytic rate (k_cat), provide insights into their substrate specificity and efficiency. For instance, the FcCGT from kumquat exhibits a low K_m value towards phloretin, indicating a high affinity for this substrate. nih.gov

Table 1: Key Enzymes in Neoponcirin Biosynthesis

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Ligation to CoA | p-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Isomerization | Naringenin chalcone | (2S)-Naringenin |

| Flavanone-3-hydroxylase | F3H | Hydroxylation | Naringenin | Dihydrokaempferol |

| Flavonoid Glycosyltransferase | FGT | Glycosylation | Flavanone aglycone, UDP-sugars | Flavanone glycoside |

Stereospecificity of Key Biosynthetic Enzymes

The stereochemistry of flavonoids is of significant interest due to its impact on their biological activity. wikipedia.orgnih.gov The enzymes involved in their biosynthesis often exhibit a high degree of stereoselectivity.

Chalcone isomerase (CHI) is a key enzyme that establishes the stereochemistry at the C-2 position of the flavanone core. CHI catalyzes the stereospecific isomerization of achiral chalcones into (2S)-flavanones. nih.gov This is a crucial step in determining the initial stereochemical configuration of the molecule that will ultimately become part of the neoponcirin structure.

The subsequent glycosylation steps, catalyzed by glycosyltransferases , also contribute to the final stereochemistry of neoponcirin. These enzymes are specific for both the aglycone substrate and the sugar donor, as well as the position and stereochemistry of the glycosidic bond. The formation of the specific linkage in the neohesperidose moiety of neoponcirin is a direct result of the stereospecificity of the involved glycosyltransferases. While the broader field of stereoselective synthesis of flavonoids is an active area of research, the precise enzymatic control of stereochemistry in the biosynthesis of neoponcirin within the plant is a complex process dictated by the inherent properties of the plant's enzymatic machinery. nih.gov

Transcriptomic and Proteomic Analyses of Neoponcirin Accumulation

The accumulation of neoponcirin, a flavanone rutinoside, is intrinsically linked to the expression of genes and the subsequent abundance and activity of enzymes in the flavonoid biosynthetic pathway. Modern analytical techniques like transcriptomics and proteomics have provided significant insights into these regulatory networks.

Gene Expression Profiling of Biosynthetic Enzymes

The biosynthesis of neoponcirin begins with the general phenylpropanoid pathway, leading to the formation of its core flavanone structure. Transcriptomic analyses, particularly quantitative real-time polymerase chain reaction (qRT-PCR) and next-generation sequencing, have been instrumental in profiling the expression of the genes encoding the necessary enzymes. researchgate.netplos.org The synthesis of the flavanone backbone, a direct precursor to neoponcirin's aglycone (isosakuranetin), involves several key enzymes whose genes are tightly regulated.

The expression of these genes is often coordinated and can be specific to certain developmental stages or tissues. nih.gov For instance, studies on flavonoid biosynthesis in various plants show that the expression of early biosynthetic genes (EBGs) like PAL, CHS, and CHI is foundational for the production of all flavonoid classes. nih.gov The expression levels of these genes often increase during stages of high metabolic activity, such as fruit ripening or in response to external stimuli. nih.gov In poplar trees subjected to drought stress, the expression of PtPAL, PtCHS, and PtF3H was significantly upregulated, corresponding to the duration of the stress. nih.gov Similarly, in developing bilberry fruits, the expression of flavonoid pathway genes, including CHS and F3H, showed a strong correlation with the accumulation of flavonoid compounds. nih.gov

The regulation of these genes is controlled by complex networks of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which form a regulatory complex (MBW complex) to activate or repress gene expression. plos.orgbiotech-asia.org

Below is a table of key structural genes involved in the biosynthesis of the flavanone core of neoponcirin.

| Gene | Enzyme Name | Function in the Pathway |

| PAL | Phenylalanine ammonia-lyase | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. nih.gov |

| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce 4-coumaric acid. researchgate.net |

| 4CL | 4-coumarate-CoA ligase | Activates 4-coumaric acid by converting it to 4-coumaroyl-CoA. plos.org |

| CHS | Chalcone synthase | A key entry-point enzyme for the flavonoid pathway, catalyzing the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govbiotech-asia.org |

| CHI | Chalcone isomerase | Catalyzes the stereospecific cyclization of naringenin chalcone into naringenin, a central flavanone precursor. plos.orgnih.gov |

| F3H | Flavanone 3-hydroxylase | Hydroxylates flavanones like naringenin to produce dihydroflavonols. biotech-asia.org This enzyme competes with others for the naringenin substrate. |

| OMT | O-methyltransferase | An O-methyltransferase is required to convert naringenin to isosakuranetin, the direct aglycone of neoponcirin. |

| UGT | UDP-glycosyltransferase | Transfers a sugar moiety (like rutinose) to the aglycone (isosakuranetin) to form the final neoponcirin glycoside. biotech-asia.org |

Protein Abundance and Activity Correlates

Proteomic analyses provide a direct measure of the proteins present in a cell or tissue, offering a functional snapshot that complements transcriptomic data. nih.gov Targeted quantitative proteomics can be used to measure the abundance of specific enzymes involved in a metabolic pathway. nih.gov

Research has consistently shown a strong positive correlation between the abundance of flavonoid biosynthetic enzymes and the accumulation of the final flavonoid products. nih.gov In a study on two strawberry cultivars during ripening, a targeted proteomic investigation using multiple reaction monitoring was conducted. The results demonstrated that the abundance of key enzymes—including Phenylalanine ammonia-lyase (PAL), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Dihydroflavonol 4-reductase (DFR)—increased significantly as the fruit matured and anthocyanin content rose. nih.gov This suggests that the regulation of flavonoid biosynthesis occurs at the protein level, where the increased presence of these enzymes drives the metabolic flux towards the production of these compounds.

Conversely, conditions that lead to a decrease in flavonoid accumulation are often associated with a reduced abundance of these key enzymes. nih.gov In Rhodococcus jostii, the presence of an oxidative stressor led to a decrease in triacylglycerol (TAG) accumulation, which was correlated with a reduced abundance of key proteins in the fatty acid biosynthesis pathway. nih.gov A similar mechanism can be inferred for neoponcirin, where environmental or developmental cues that down-regulate the expression of biosynthetic proteins would lead to lower levels of the compound.

The table below illustrates the correlation found in strawberry fruit, which serves as a model for understanding how protein levels can dictate the accumulation of secondary metabolites like neoponcirin.

| Protein (Enzyme) | Ripening Stage | Protein Abundance Change | Anthocyanin Content | Correlation |

| Phenylalanine ammonia-lyase (PAL) | White to Red | Increased | Increased | Positive |

| Chalcone isomerase (CHI) | White to Red | Increased | Increased | Positive |

| Flavanone 3-hydroxylase (F3H) | White to Red | Increased | Increased | Positive |

| Dihydroflavonol 4-reductase (DFR) | White to Red | Increased | Increased | Positive |

This table is based on findings from a study on strawberry ripening, illustrating a general principle applicable to flavonoid biosynthesis. nih.gov

Environmental and Developmental Influences on Neoponcirin Accumulation

The production and accumulation of neoponcirin are not static; they are dynamically influenced by the plant's developmental stage and a wide array of environmental factors. mdpi.com Plants modulate the synthesis of secondary metabolites like flavonoids as part of their adaptive strategies for growth, reproduction, and defense. nih.gov

Tissue-Specific Distribution and Regulation

The accumulation of flavonoids, including flavanones like neoponcirin, is highly regulated and often compartmentalized within different plant tissues and organs. The distribution is linked to the specific physiological functions the compound performs in that location. While specific data for neoponcirin is limited, studies on its precursor, naringenin, in citrus species provide a strong model for its likely distribution.

In citrus fruits, flavanones are typically found in the highest concentrations in the peel (flavedo and albedo), with lower amounts in the juice sacs and seeds. This distribution pattern is also observed for other flavonoids. mdpi.com Research on the tissue distribution of radiolabeled naringenin in rats after ingestion showed significant accumulation in the small intestine, liver, and kidney, with the aglycone form being retained extensively in tissues. nih.govresearchgate.net Although this is a study of animal metabolism, it originates from the need to understand the bioavailability of these compounds found abundantly in specific plant tissues.

The regulation of this tissue-specific accumulation is controlled at the genetic level, where the promoters of biosynthetic genes are activated by tissue-specific transcription factors. mdpi.com For example, genes responsible for pigment production (anthocyanins) are highly expressed in flower petals and fruit skin but not in roots or stems. mdpi.comresearchgate.net A similar regulatory logic applies to defense-related compounds like neoponcirin, which may accumulate in epidermal layers of leaves and fruits to protect against pathogens and UV radiation.

| Plant Part | Expected Neoponcirin Level | Primary Function |

| Fruit Peel (Flavedo/Albedo) | High | Defense against pathogens and pests, protection from UV radiation. |

| Leaves | Moderate | Defense against herbivores and pathogens, UV protection. |

| Flowers | Moderate | Attracting pollinators, defense. mdpi.com |

| Seeds | Low to Moderate | Protection against seed-borne pathogens, regulation of germination. mdpi.com |

| Juice Vesicles | Low | Contributes to taste and nutritional quality. |

| Roots | Low | Allelopathic interactions, defense against soil microbes. |

Response to Abiotic and Biotic Stressors

Plants respond to environmental challenges by synthesizing a variety of protective secondary metabolites, with flavonoids playing a crucial role. nih.gov The accumulation of neoponcirin is expected to be significantly influenced by both abiotic (non-living) and biotic (living) stressors as part of the plant's defense system.

Abiotic Stress:

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. mdpi.comnih.gov Flavonoids act as sunscreens, absorbing harmful UV-B radiation and protecting the photosynthetic machinery. nih.gov The expression of key genes like CHS is often light-inducible. nih.gov

Temperature: Both high and low temperatures can act as stressors that trigger flavonoid accumulation. mdpi.com Low temperatures, for example, have been shown to induce the synthesis of anthocyanins. mdpi.com In some cases, high temperatures can also enhance the production of certain flavonoids. mdpi.com

Drought and Salinity: Water deficit and high salt concentrations are major abiotic stresses that lead to oxidative stress in plants. nih.govnih.gov Plants respond by increasing the production of antioxidant compounds, including flavonoids, to scavenge reactive oxygen species (ROS). nih.govnih.gov Studies on poplar and other plants have demonstrated that drought stress significantly increases the expression of flavonoid biosynthetic genes and the accumulation of the corresponding metabolites. nih.gov

Biotic Stress: Biotic stressors include attacks by pathogens (fungi, bacteria) and herbivores. Flavonoids can function as phytoalexins (antimicrobial compounds synthesized in response to infection) or as antifeedants that deter herbivores. The synthesis of these compounds is a key component of the plant's induced systemic resistance and hypersensitive response. The accumulation of flavonoids at the site of infection or wounding helps to limit the spread of the pathogen and deter further attacks.

| Stressor | Plant Response | Effect on Flavonoid Pathway | Expected Impact on Neoponcirin |

| Abiotic | |||

| High UV Radiation | Production of UV-screening compounds | Upregulation of CHS, CHI, and other key genes. mdpi.comnih.gov | Increased accumulation. |

| Drought | Osmotic adjustment, ROS scavenging | Increased expression of PAL, CHS, F3H. nih.gov | Increased accumulation. |

| Salinity | Ion homeostasis, ROS scavenging | Upregulation of biosynthetic genes. nih.gov | Increased accumulation. |

| Temperature Extremes | Protection against oxidative and cellular damage | Induction of specific pathway genes. mdpi.com | Increased accumulation. |

| Biotic | |||

| Fungal/Bacterial Pathogens | Phytoalexin production, cell wall reinforcement | Localized and systemic upregulation of defense-related genes, including flavonoid pathway genes. | Increased accumulation at infection sites. |

| Herbivory | Production of antifeedant compounds | Induction of defense pathways. | Increased accumulation in damaged and surrounding tissues. |

Preclinical Pharmacological Investigations of Neoponcirin Mixture of Diastereomers

In Vitro Cellular and Molecular Modulations by Neoponcirin

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. Research on neoponcirin and similar flavanones has unveiled effects on oxidative stress, inflammation, neuroprotection, and cancer cell proliferation.

Flavonoids are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of neoponcirin is understood through studies on its aglycone and its closely related isomer, poncirin (B190377). These compounds can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various chronic diseases.

The antioxidant activity of flavonoids is often evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. One study highlighted that poncirin demonstrates excellent antioxidant effects, attributed to its potent scavenging activity against DPPH free radicals. nih.gov In cellular systems, the protective effects are often linked to the modulation of endogenous antioxidant enzymes. For instance, in hepatocytes subjected to oxidative stress, treatment with poncirin was found to significantly increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net This upregulation of the cellular antioxidant defense system helps protect cells from damage induced by oxidative stress. researchgate.net

The general antioxidant capacity of flavonoids is well-documented, with their efficacy often linked to their chemical structure, such as the number and position of hydroxyl groups. nih.gov While specific IC50 values for neoponcirin in these assays are not widely reported, the available data on related compounds strongly suggest its potential as an effective antioxidant agent.

Table 1: Summary of In Vitro Antioxidant Activity of Related Compounds This table summarizes findings for poncirin, a compound closely related to neoponcirin.

| Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Poncirin | DPPH radical scavenging | Demonstrated potent free radical scavenging activity. | nih.gov |

| Poncirin | CCl4-induced oxidative stress in hepatocytes | Increased activity of antioxidant enzymes SOD and CAT. | researchgate.net |

Neoponcirin has been investigated for its role in modulating inflammatory pathways, particularly its effect on cytokine production. Chronic inflammation is a key factor in many diseases, and the ability to control the production of pro-inflammatory cytokines is a significant therapeutic target.

Studies have shown that neoponcirin can influence the immune response. In an in vivo study involving mice under chronic stress, a neoponcirin-beta-cyclodextrin complex was shown to prevent the stress-induced increase in the pro-inflammatory cytokine Interleukin-1β (IL-1β). doi.org The study also involved the measurement of other key inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). doi.org

Research on the closely related flavanone (B1672756), poncirin, further supports these anti-inflammatory effects. Poncirin has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and IL-6, both of which are significant mediators of inflammation. nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. The modulation of these pathways leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).

Table 2: Effects of Neoponcirin and Related Compounds on Inflammatory Markers

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Neoponcirin-beta-cyclodextrin | Chronic stress in mice | Prevented the increase of pro-inflammatory cytokine IL-1β. | doi.org |

| Poncirin | In vitro studies | Inhibited the production of inflammatory mediators PGE2 and IL-6. | nih.gov |

The potential of flavonoids to protect neurons from damage and degeneration is an area of intense research. nih.gov These neuroprotective actions can include protecting neurons from neurotoxins, suppressing neuroinflammation, and promoting cognitive functions.

Direct studies on neoponcirin in neuronal cell models are limited, but research on the structurally similar compound poncirin provides significant insights. In an in vitro model using primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a condition that mimics ischemic injury, poncirin demonstrated substantial neuroprotective effects. The treatment enhanced neuronal viability, reduced apoptosis (programmed cell death), and mitigated mitochondrial dysfunction. nih.gov Furthermore, poncirin attenuated oxidative stress in these neurons by decreasing ROS production and increasing the activity of antioxidant enzymes. nih.gov A key mechanism identified was the inhibition of the NOX4/ROS/NLRP3 inflammasome axis, indicating that its neuroprotective effects are linked to both its antioxidant and anti-inflammatory properties. nih.gov

These findings suggest that flavonoids like neoponcirin could protect vulnerable neurons and potentially stimulate neuronal regeneration, making them promising candidates for further investigation in the context of neurodegenerative diseases.

The potential of natural compounds to inhibit the growth of cancer cells is a major focus of pharmacological research. Many citrus flavonoids have been investigated for their anticancer properties, which can include impeding cancer cell growth, triggering apoptosis, and preventing metastasis. nih.gov

While comprehensive studies on the cytotoxic effects of neoponcirin against a wide range of cancer cell lines are not extensively available, research on its isomer, poncirin, has indicated potential in this area. Scientific reviews have noted that the biological importance of poncirin against human gastric cancer has been investigated. nih.gov The anticancer activity of flavonoids is often cell-type specific and can involve various mechanisms of action. For example, some flavonoids exhibit cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines by inducing cell cycle arrest or apoptosis. researchgate.netnih.gov Other related compounds have been shown to have selective toxic effects on cancer cells while sparing normal cells. Given that many flavonoids show promise as anticancer agents, further investigation into the specific effects of neoponcirin on various cancer cell lines is warranted to determine its efficacy and mechanism of action. researchgate.net

In Vivo Animal Model Studies on Neoponcirin Activities (Non-Clinical Focus)

In vivo studies using animal models are crucial for understanding the systemic effects of a compound and its potential therapeutic applications. For neoponcirin, these studies have primarily focused on its effects on the central nervous system.

A significant body of research has demonstrated the anxiolytic-like properties of the 2(S)-neoponcirin isomer in rodent models. These studies typically employ behavioral tests such as the hole-board test (HBT) and the open-field test (OFT) to assess anxiety levels in mice.

Additionally, a neoponcirin-beta-cyclodextrin (NEO/βCD) inclusion complex, designed to improve bioavailability, also produced robust anxiolytic-like effects in mice, particularly in models of chronic unpredictable mild stress (CUMS). doi.org

Table 3: Summary of In Vivo Anxiolytic-Like Effects of Neoponcirin

| Compound | Animal Model | Behavioral Test | Key Findings | Mechanism | Reference |

|---|---|---|---|---|---|

| 2(S)-Neoponcirin | Mice | Hole-Board Test (HBT), Open Field Test (OFT) | Dose-dependent anxiolytic-like effect without affecting locomotor activity. | Mediated by the GABAergic system; blocked by picrotoxin (B1677862) and enhanced by muscimol. | researchgate.net, nih.gov |

| Neoponcirin-beta-cyclodextrin | Mice | Hole-Board Test, Open Field Test (under CUMS) | Produced anxiolytic-like effects in mice exposed to chronic stress. | Suggests involvement of GABAergic mechanisms. | doi.org |

Antinociceptive Activities in Rodent Models

Preclinical studies have demonstrated that neoponcirin possesses antinociceptive, or pain-relieving, properties in rodent models. nih.govresearchgate.net The compound was effective at countering pain in a dose-dependent manner, indicating its potential for development as a new analgesic medication. nih.govresearchgate.netmdpi.com

The antinociceptive activity of neoponcirin was specifically evaluated using the hot plate test, a model for assessing centrally mediated analgesia. nih.govmdpi.com In this test, intraperitoneal administration of neoponcirin significantly increased the time it took for mice to react to a thermal stimulus, known as the reflex latency response. mdpi.com This effect was found to be dose-dependent, with the most significant effect observed 30 minutes after administration. mdpi.com It was noted that the reduced ambulatory activity seen at the highest dose could potentially interfere with the measurement of its antinociceptive effect in this test. mdpi.com

| Model | Effect | Observation |

|---|---|---|

| Hot Plate Test | Increased reflex latency response. mdpi.com | Effect was dose-dependent and centrally mediated. mdpi.com |

Antidepressant-Like Effects in Animal Models

Research has explored the antidepressant-like potential of neoponcirin, particularly when formulated to improve its oral absorption. mdpi.comnih.gov A neoponcirin-beta-cyclodextrin (NEO/βCD) complex was developed and showed robust antidepressant-like effects when administered orally to mice. mdpi.comnih.gov These effects were observed in both acutely treated and chronically stressed animals and did not appear to affect their general ambulatory activity. mdpi.com

The antidepressant-like activity of the NEO/βCD complex was assessed using the forced swimming test (FST) and the tail suspension test (TST), which are standard models for evaluating behavioral despair. mdpi.cominnovareacademics.innih.gov A single oral dose of NEO/βCD was found to reduce the duration of immobility in the TST, an effect comparable to the antidepressant clomipramine. mdpi.com In mice subjected to chronic unpredictable mild stress (CUMS), a model that mimics aspects of human depression, repeated oral treatment with NEO/βCD significantly decreased the time spent immobile in the FST. mdpi.com The magnitude of this effect was similar to that produced by the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. mdpi.com

| Test | Animal Model | Key Finding |

|---|---|---|

| Tail Suspension Test (TST) | Acute treatment in mice. mdpi.com | Decreased immobility time, similar to clomipramine. mdpi.com |

| Forced Swimming Test (FST) | Mice under chronic stress (CUMS). mdpi.com | Reduced immobility time, comparable to fluoxetine. mdpi.com |

Other Systemic Effects in Preclinical Models (e.g., Immunomodulatory, Gastroprotective)

Beyond its effects on the central nervous system, neoponcirin has shown potential for other systemic activities, particularly immunomodulatory effects. mdpi.comnih.gov In studies involving mice subjected to chronic stress, treatment with a neoponcirin-beta-cyclodextrin complex prevented the expected increase in levels of corticosterone (B1669441) and the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). mdpi.comnih.gov These findings suggest that neoponcirin treatment may help to reduce inflammation, slow down cellular deterioration, and restore the normal function of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated by prolonged stress. mdpi.com

Mechanistic Insights into Neoponcirin's Biological Activities (Preclinical)

Target Identification and Validation in Preclinical Models

Preclinical investigations into the molecular mechanisms of Neoponcirin have identified the central gamma-aminobutyric acid (GABAergic) system as a key molecular target for its pharmacological effects. nih.gov The identification of this target stems from studies designed to elucidate the pathways responsible for the compound's observed anxiolytic-like activities in animal models.

The validation of the GABAergic system as a target was achieved through experiments involving co-administration of Neoponcirin with specific receptor modulators. For instance, the anxiolytic-like effects of Neoponcirin were evaluated in the presence of agents that either activate or block GABA-A receptors. nih.gov These preclinical studies demonstrated that the neuropharmacological activity of Neoponcirin is, at least in part, mediated through its interaction with this major inhibitory neurotransmitter system in the brain. nih.gov While the GABA-A receptor is a primary identified target, research suggests that Neoponcirin's full pharmacological profile may involve interactions with other systems. nih.gov

The table below summarizes the key findings related to the preclinical identification of the GABAergic system as a target for Neoponcirin.

| Experimental Approach | Key Finding | Implication | Source |

| Co-administration with GABA-A receptor modulators (Muscimol, Picrotoxin) | Neoponcirin's anxiolytic-like effects are influenced by GABA-A receptor modulation. | Confirms the involvement of the GABAergic system in Neoponcirin's mechanism of action. | nih.gov |

| Behavioral analysis (Hole-Board Test) | Administration of Neoponcirin resulted in anxiolytic-like behavior in mice. | Suggests a direct or indirect interaction with central nervous system targets controlling anxiety. | nih.gov |

Involvement of Specific Neurotransmitter Systems (e.g., GABAergic System)

The anxiolytic properties of Neoponcirin in preclinical models are significantly linked to its interaction with the GABAergic neurotransmitter system. nih.gov Research indicates that the mechanism underlying the anxiolytic-like effect produced by Neoponcirin involves the participation of the GABA-A receptor, a primary target for many anxiolytic drugs. nih.gov This interaction suggests that Neoponcirin may enhance GABAergic inhibition in the central nervous system, leading to a reduction in neuronal excitability and promoting a state of calmness.

Further investigation into these potential multi-target interactions is ongoing to fully understand the compound's complete mechanism of action. nih.gov

| Neurotransmitter System | Observed Interaction / Effect | Potential Contribution | Source |

| GABAergic System | The anxiolytic-like effect of Neoponcirin involves the GABA-A receptor. nih.gov | Primary driver of anxiolytic-like effects. | nih.gov |

| Serotonergic System | Suggested as a potential interacting system for flavonoids. nih.govmdpi.com | May contribute to anxiolytic and antinociceptive effects. | nih.govmdpi.com |

| Dopaminergic System | Hypothesized as a potential area of interaction. nih.gov | Could play a role in the overall pharmacological profile. | nih.gov |

| Noradrenergic System | Also suggested as a possible interacting system. nih.gov | May contribute to the compound's central nervous system effects. | nih.gov |

Modulation of Endogenous Biochemical Markers (e.g., Corticosterone, Inflammatory Cytokines)

Preclinical studies have demonstrated that Neoponcirin can modulate key endogenous biochemical markers associated with stress and inflammation. Specifically, in mouse models subjected to chronic unpredictable mild stress (CUMS), a complex of Neoponcirin with beta-cyclodextrin (B164692) (NEO/βCD) was shown to prevent the stress-induced elevation of corticosterone and the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com

Corticosterone is a primary stress hormone in rodents, analogous to cortisol in humans, and its elevated levels are a hallmark of the physiological stress response. The ability of the NEO/βCD complex to avert an increase in corticosterone levels suggests an interaction with the hypothalamic-pituitary-adrenal (HPA) axis, a central regulator of stress. mdpi.com

Furthermore, the modulation of IL-1β, a key cytokine in the inflammatory cascade, points to the anti-inflammatory potential of Neoponcirin. mdpi.com Chronic stress is often associated with a pro-inflammatory state, and by preventing the rise in IL-1β, Neoponcirin may help mitigate the neuro-immune consequences of prolonged stress. mdpi.com These findings highlight that the therapeutic effects of the NEO/βCD complex in stress-elicited states involve complex interactions and the improvement of psychoneuroimmunological markers. mdpi.com

The table below details the preclinical findings on Neoponcirin's modulation of these biochemical markers.

| Biochemical Marker | Experimental Model | Observed Effect of NEO/βCD Complex | Significance | Source |

| Corticosterone | Mice under Chronic Unpredictable Mild Stress (CUMS) | Avoided the expected increase in corticosterone levels. | Indicates modulation of the HPA axis and a potential to counteract physiological stress responses. | mdpi.com |

| Interleukin-1β (IL-1β) | Mice under Chronic Unpredictable Mild Stress (CUMS) | Prevented the stress-induced increase in IL-1β levels. | Suggests anti-inflammatory activity and mitigation of stress-induced neuro-inflammation. | mdpi.com |

Molecular Mechanisms of Action of Neoponcirin Diastereomers

Receptor Binding and Signaling Pathway Modulation

The interaction of neoponcirin with cellular receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways critical for cellular function.

While direct binding studies of neoponcirin on the γ-aminobutyric acid type A (GABA-A) receptor are not extensively detailed in the available literature, the broader class of flavonoids, to which neoponcirin belongs, has been widely studied for its interaction with this receptor. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. youtube.comnews-medical.net These receptors are pentameric structures with multiple allosteric binding sites that various molecules can modulate. youtube.com

Flavonoids are known to act as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor, functioning as allosteric modulators. mdpi.comnih.govnih.gov This interaction can either enhance or inhibit the effect of GABA, leading to sedative, anxiolytic, or other central nervous system effects. mdpi.com Some flavonoids have been shown to potentiate GABA-induced chloride currents, an effect that can be blocked by the benzodiazepine antagonist flumazenil, indicating a direct interaction with the benzodiazepine site. mdpi.commdpi.com However, flumazenil-insensitive modulation has also been described, suggesting that flavonoids may bind to other sites on the receptor complex. nih.govresearchgate.net Given its flavonoid structure, it is plausible that neoponcirin interacts with the GABA-A receptor complex, potentially at one or more allosteric sites, thereby modulating neuronal excitability.

The binding of neoponcirin or its interaction with cellular components can trigger or inhibit various downstream signaling cascades, including those mediated by protein kinases. Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules that translate extracellular stimuli into cellular responses. nih.govjipb.net These pathways involve a series of protein kinases that are sequentially activated and regulate processes like cell growth, differentiation, and apoptosis. nih.govmdpi.com

Research on the related diastereomer, poncirin (B190377), has provided specific insights into its influence on signaling pathways. In a model of oxygen-glucose deprivation/reperfusion (OGD/R) injury in cortical neurons, poncirin was found to inhibit the NOX4-mediated NLRP3 inflammasome activation pathway. nih.gov This inhibition leads to reduced secretion of pro-inflammatory factors and protects neurons from injury. nih.gov Furthermore, metabolomic studies have shown that poncirin can significantly affect metabolic pathways, including those for amino acid metabolism (such as glycine, serine, and threonine), protein digestion and absorption, and the sphingolipid signaling pathway. nih.govnih.gov The modulation of these pathways indicates a broad impact on cellular metabolism and signaling. Other flavonoids have been shown to modulate key survival signaling pathways such as the PI3K/Akt pathway, which is crucial for regulating cell survival and apoptosis. youtube.com

Enzyme Inhibition and Activation by Neoponcirin

Neoponcirin diastereomers can directly interact with various enzymes, either inhibiting or activating their catalytic function. This interaction is a key component of their mechanism of action.

Enzyme inhibitors are molecules that decrease the rate of enzyme-catalyzed reactions. khanacademy.org The characterization of these interactions often involves determining kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Reversible inhibitors, which can dissociate from the enzyme, are broadly classified into different types based on their mechanism of action relative to the substrate. pressbooks.pub

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. khanacademy.orglibretexts.org | Unchanged pressbooks.pub | Apparent Km increases pressbooks.pub |

| Non-competitive | Inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. khanacademy.orglibretexts.org | Decreased pressbooks.pub | Unchanged pressbooks.pub |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. khanacademy.org | Decreased libretexts.org | Decreased libretexts.org |

This table provides a general overview of reversible enzyme inhibition types.

While specific kinetic data for neoponcirin is limited, studies on related flavonoids provide context. For example, the flavonoid naringenin (B18129) was found to inhibit human serum paraoxonase (PON1) with IC50 values of 37.9 µM (for paraoxonase activity) and 34.6 µM (for arylesterase activity). nih.gov The inhibition was determined to be of a competitive type. nih.gov

Research has identified several specific enzyme targets for neoponcirin and its related compounds, particularly those involved in inflammation.

Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 (a constitutive 'housekeeping' enzyme) and COX-2 (an inducible enzyme upregulated during inflammation). nih.gov Studies have indicated that poncirin can inhibit the activity of COX-2, which contributes to its anti-inflammatory effects. nih.gov The inhibition of COX-2 by various drugs often involves interactions with key amino acid residues like Ser-530 and Tyr-385 within the enzyme's active site. nih.gov

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are a family of lipolytic enzymes that release arachidonic acid from phospholipids, the rate-limiting step in the production of eicosanoids and other inflammatory mediators. nih.gov Inhibition of PLA2 is a target for anti-inflammatory therapies. nih.gov Flavonoids such as quercetin (B1663063) and naringenin are known to inhibit human secretory PLA2. nih.gov The mechanism is thought to involve the binding of the flavonoid to the enzyme, thereby blocking its activity. nih.govrsc.org It is plausible that neoponcirin, as a flavonoid, also targets PLA2.

| Enzyme Target | Known/Potential Effect of Neoponcirin/Related Flavonoids | Reference |

| Cyclooxygenase-2 (COX-2) | Inhibition of activity, reducing prostaglandin (B15479496) synthesis. | nih.gov |

| Phospholipase A2 (PLA2) | Potential inhibition, reducing the release of arachidonic acid. | nih.gov |

| NADPH oxidase 4 (NOX4) | Inhibition of expression, reducing oxidative stress. | nih.gov |

| Paraoxonase 1 (PON1) | Inhibition of activity (demonstrated with naringenin). | nih.gov |

This table summarizes key enzyme targets and the observed effects of neoponcirin or structurally related flavonoids.

Gene Expression Regulation and Protein Interaction Studies

The molecular mechanisms of neoponcirin also extend to the regulation of gene expression and the modulation of protein-protein interaction networks. The premise that genes expressed together are likely to function together allows for the mapping of interaction networks based on expression data. plos.orgnih.gov

Studies on poncirin have demonstrated its ability to regulate the expression of specific genes. In a model of neuronal injury, poncirin administration was shown to abolish the upregulation of NADPH oxidase 4 (NOX4) gene expression. nih.gov NOX4 is a source of reactive oxygen species (ROS), and its downregulation contributes to the neuroprotective effects of poncirin by reducing oxidative stress. nih.gov The modulation of complex signaling pathways, such as the MAPK and NLRP3 inflammasome pathways, inherently involves changes in the expression of multiple downstream genes and subsequent protein-protein interactions. nih.govnih.gov For instance, the activation of MAPK cascades ultimately leads to the phosphorylation of transcription factors, which then regulate the expression of target genes involved in cellular responses. nih.gov The intricate network of protein interactions is fundamental to cellular signaling and regulation, and compounds like neoponcirin can exert their effects by influencing these complex networks. nih.gov

Transcriptomic Profiling of Neoponcirin-Treated Cells

Transcriptomic analysis, which provides a snapshot of the complete set of RNA transcripts in a cell, is a powerful tool for understanding how a compound alters gene expression. While specific transcriptomic studies on neoponcirin are not extensively detailed in the available literature, research on related flavonoids and their aglycones provides significant insights. The aglycone of neoponcirin is isosakuranetin (B191617).

Integrated transcriptomic and metabolomic analyses have been widely applied to study plant responses to environmental factors and to understand the biosynthesis of flavonoids. mdpi.com For instance, such studies have been used to investigate flavonoid biosynthesis in various plants, revealing complex regulatory networks. mdpi.com In the context of cellular responses to external compounds, transcriptomic profiling can identify differentially expressed genes and enriched signaling pathways. nih.govnih.govmdpi.com For example, analysis of cells treated with the flavonolignan silibinin, another natural flavonoid, identified a network of genes related to the cell cycle and stress response, which could predict cellular sensitivity to the compound. peerj.com

Studies on other flavonoids show that they can significantly alter the expression of genes involved in key cellular processes. For example, some flavonoids are known to activate the transcription of antioxidant enzymes through the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. nih.gov It is plausible that neoponcirin and its aglycone, isosakuranetin, could modulate similar gene networks involved in inflammation, cell cycle regulation, and stress responses. Comprehensive transcriptomic studies on cells treated directly with neoponcirin diastereomers are needed to delineate their precise gene regulatory effects.

Table 1: Potential Gene Targets and Pathways Modulated by Flavonoids

| Category | Potential Gene/Pathway Target | Implied Cellular Function |

| Stress Response | Nrf2-ARE Pathway | Upregulation of antioxidant enzymes |

| Cell Cycle | STAT3-regulated genes (e.g., BIRC5, FOXM1) | Regulation of cell survival and proliferation |

| Inflammation | NF-κB Signaling Pathway | Modulation of inflammatory responses |

| Metabolism | Phenylpropanoid & Flavonoid Biosynthesis | Regulation of metabolic processes |

This table represents potential targets based on studies of related flavonoids, as specific transcriptomic data for Neoponcirin is limited.

Proteomic Analysis of Protein Targets and Pathways

Proteomics allows for the large-scale study of proteins, their expression levels, modifications, and interactions, offering a direct look at the functional machinery of the cell. nih.govnih.gov Analysis of protein targets is essential to understand the molecular basis of a compound's bioactivity.

While comprehensive proteomic data for neoponcirin is scarce, evidence suggests specific protein interactions. One of the notable findings is the interaction of the 2(S)-neoponcirin diastereomer with the GABAergic system. This interaction suggests that the GABA-A receptor is a likely protein target, which underpins the observed anxiolytic-like effects of the compound. mdpi.comnih.gov Flavonoids, in general, are known to interact with a wide array of proteins, including enzymes and receptors. nih.gov

Proteomic approaches have been used to identify protein targets for other flavonoids. For instance, a co-formulation of resveratrol (B1683913) and hesperetin (B1673127) was found to target the transforming growth factor-β (TGF-β) receptor in endothelial cells. nih.gov Thermal proteome profiling has also been employed to identify protein targets of various bioactive molecules in living cells. nih.gov Such techniques could be invaluable in identifying the direct protein binding partners of neoponcirin diastereomers.

Furthermore, flavonoids can influence signaling pathways by modulating the activity of protein and lipid kinases, such as those in the MAP kinase and PI3K/Akt signaling cascades. nih.gov These interactions can alter the phosphorylation state of target proteins, thereby affecting gene expression and cellular function. nih.gov

Table 2: Known and Potential Protein Targets for Neoponcirin and Related Flavonoids

| Compound/Class | Protein Target/Pathway | Associated Biological Effect |

| Neoponcirin | GABA-A Receptor | Anxiolytic-like effects |

| Flavonoids (General) | Protein & Lipid Kinases (e.g., MAP Kinase, PI3K/Akt) | Modulation of cell signaling, survival, and plasticity |

| Flavonoids (General) | TGF-β Receptor | Regulation of angiogenesis |

| Isosakuranetin (Aglycone) | TRPM3 Channels | Attenuation of thermal nociception |

This table is generated based on available data for Neoponcirin and generalized findings for other flavonoids.

Cellular Organelle Targeting and Functional Impact

The specific targeting of drugs to subcellular organelles is an emerging strategy to enhance therapeutic efficacy and minimize off-target effects. nih.govrsc.orgfrontiersin.org Flavonoids have been shown to accumulate in and affect the function of several organelles, most notably mitochondria and the endoplasmic reticulum (ER).

Mitochondria are central to cellular energy production, metabolism, and apoptosis. uniroma1.it Many flavonoids can interact with mitochondrial components, affecting processes such as the electron transport chain, mitochondrial membrane potential, and the production of reactive oxygen species (ROS). nih.govresearchgate.net For example, some flavonoids can inhibit mitochondrial complex I or III, while others can act as mild uncouplers, a mechanism that can reduce ROS formation. nih.govresearchgate.net By modulating mitochondrial function, flavonoids can protect against oxidative stress and influence cell survival pathways. uniroma1.itnih.gov The interaction of flavonoids with mitochondria can also trigger the release of pro-apoptotic factors like cytochrome c. nih.gov

The endoplasmic reticulum (ER) is critical for protein folding and calcium homeostasis. Disruption of ER function leads to ER stress, which can activate the unfolded protein response (UPR) and ultimately lead to apoptosis. frontiersin.org Several natural compounds, including flavonoids, have been reported to induce ER stress-related apoptosis, often through a functional link with mitochondria. nih.gov For instance, some flavonoids can induce ROS production, which in turn activates both ER stress and mitochondrial apoptotic pathways. nih.gov Conversely, other flavonoids have been shown to be protective by reducing ER stress markers. frontiersin.org Given the established relationship between ER stress, mitochondrial dysfunction, and apoptosis, it is plausible that neoponcirin diastereomers exert some of their effects through the modulation of this ER-mitochondria axis.

Structure Activity Relationship Sar Studies of Neoponcirin and Its Derivatives

Influence of Glycosylation Pattern on Neoponcirin's Bioactivity

Role of Rutinose Moiety in Target Interaction

Neoponcirin is characterized by the presence of a rutinose moiety, a disaccharide composed of rhamnose and glucose, attached at the 7-position of the flavanone (B1672756) backbone. This sugar group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Generally, the bulky and hydrophilic nature of the rutinose moiety can hinder direct interaction with certain biological targets compared to the smaller, more lipophilic aglycone. nih.gov

The absorption of flavonoid rutinosides like neoponcirin in the small intestine is often limited due to their size and polarity. Consequently, they largely transit to the colon, where the gut microbiota plays a pivotal role. Specific bacterial enzymes, such as α-L-rhamnosidases, are required to hydrolyze the rutinose, releasing the aglycone, naringenin (B18129) (in the case of poncirin (B190377), which is closely related to neoponcirin), which can then be absorbed. nih.gov This metabolic activation by the gut microbiota is a critical step for the systemic bioactivity of many rutinoside-conjugated flavonoids.

Stereochemical Effects of Diastereomers on Biological Activities

Neoponcirin possesses a chiral center at the C-2 position of the flavanone C-ring, leading to the existence of (2S) and (2R) diastereomers. This stereochemistry is a critical determinant of biological activity, influencing how the molecule fits into the binding sites of target proteins.

(2S)-Neoponcirin Specificity and Activity Profiles

In nature, the (2S) configuration is the predominant form for most flavanones, including those found in citrus. nih.gov Studies on related flavanone glycosides like hesperidin (B1673128) and narirutin (B1676964), which also possess a rutinose moiety, have demonstrated that the (2S)-epimer is the major form found in natural sources. nih.gov Research has also shown that different stereoisomers can exhibit varying levels of biological activity. For instance, a study on the diastereomers of hesperidin and narirutin found differences in their anti-inflammatory activities, suggesting that the spatial arrangement of the B-ring relative to the A- and C-rings is crucial for target interaction. nih.gov While specific activity profiles for (2S)-neoponcirin are not extensively detailed in the available literature, the general trend observed for flavanones suggests that the natural (2S) form is likely the more biologically active isomer.

Differential Interactions of Diastereomers with Biological Targets

The three-dimensional structure of a molecule is paramount for its interaction with biological macromolecules. The different spatial orientations of the substituents in the (2S) and (2R) diastereomers of neoponcirin would lead to distinct binding affinities and efficacies at various biological targets. The stereochemistry can affect how the molecule is recognized by enzymes and transport proteins. mdpi.com For example, studies on other chiral compounds have shown that one enantiomer may bind with high affinity to a receptor, while the other is inactive or may even interact with a different target altogether. nih.gov While direct comparative studies on the target interactions of neoponcirin diastereomers are limited, the principles of stereospecificity in drug-receptor interactions strongly suggest that the (2S) and (2R) forms of neoponcirin will have different biological activity profiles.

Rational Design and Synthesis of Neoponcirin Analogs for Mechanistic Probes

The rational design and synthesis of analogs of natural products like neoponcirin are powerful tools for probing mechanisms of action and for developing new therapeutic agents. mdpi.comnih.gov By systematically modifying the structure of neoponcirin, researchers can identify the key pharmacophoric features responsible for its biological effects.

While specific studies on the rational design and synthesis of neoponcirin analogs are not widely reported, the general strategies for flavonoid modification are well-established. These include:

Modification of the Glycosidic Moiety: Synthesizing analogs with different sugar units or altering the linkage can help to understand the role of the rutinose in bioavailability and target interaction.

Alteration of the Aglycone Structure: Introducing or removing hydroxyl or methoxy (B1213986) groups on the A and B rings can elucidate their importance for specific biological activities. nih.gov

Stereoselective Synthesis: The synthesis of pure (2S) and (2R) diastereomers is essential for accurately assessing the biological activity of each isomer and understanding the stereochemical requirements for target binding.

Such synthetic analogs can be used as mechanistic probes to identify specific cellular targets and to delineate the signaling pathways through which neoponcirin exerts its effects. This approach has been successfully applied to other flavonoids and natural products to optimize their potency and selectivity. nih.govrsc.orgrsc.org

Chemical Modifications to Enhance Specific Target Interactions

The biological activities of flavonoids like Neoponcirin are intrinsically linked to their chemical structure. nih.gov Structural modification is a key strategy to overcome the limitations of naturally occurring flavonoids, such as poor solubility or metabolic instability, thereby enhancing their interaction with specific biological targets. nih.gov For flavanones, modifications typically focus on the A, B, and C rings, as well as the glycosidic moiety. While direct modification studies on Neoponcirin are not extensively documented, research on closely related compounds like naringin (B1676962) provides significant insights into potential strategies.

Key chemical modifications and their effects include:

Glycosylation and Acylation: The sugar moiety (neohesperidose in the case of Neoponcirin) plays a crucial role in the molecule's solubility and bioavailability. Strategic modifications to this part of the structure can lead to enhanced pharmacological properties. nih.gov For instance, in studies on the related flavonoid naringin, glycosylation has been shown to significantly increase water solubility. mdpi.com Conversely, acylation, the addition of fatty acid chains to the glycoside portion, can improve lipid solubility. mdpi.com This enhanced lipophilicity can improve the compound's ability to permeate cell membranes, potentially leading to better interaction with intracellular targets. mdpi.com

Ring Modifications: The flavonoid backbone (the A, B, and C rings) is a primary site for modifications aimed at improving target binding. The introduction of different functional groups can alter the molecule's electronic and steric properties, influencing its binding affinity and selectivity.

Hydroxyl and Methoxy Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical determinants of activity. For many flavonoids, these groups are key to their antioxidant and anti-inflammatory effects. nih.gov

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) to the flavonoid structure is another common strategy to enhance bioactivity. nih.gov

Hybrid Molecules: Creating hybrid molecules by linking the flavonoid scaffold to other pharmacologically active moieties can result in synergistic effects that surpass the activity of the individual components. nih.gov

The overarching goal of these modifications is to refine the molecule's structure to achieve a more precise and potent interaction with a given biological target, a process central to modern drug design. mans.edu.eg By understanding the SAR of Neoponcirin and its analogs, researchers can rationally design new compounds with optimized therapeutic profiles. orientjchem.orgnih.gov

Computational Modeling and Docking Studies for SAR Prediction

Computational methods, particularly molecular docking, are invaluable tools for predicting the binding affinity and interaction patterns between a ligand, such as Neoponcirin, and a target protein. mdpi.commdpi.com These in silico techniques allow researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, thereby accelerating the drug discovery process. nih.gov Molecular docking simulates the binding process at an atomic level, providing insights into the binding conformation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com

While specific docking studies for Neoponcirin are limited, extensive research on its close structural analog, neohesperidin, and its dihydrochalcone (B1670589) derivative provides a strong predictive framework. These studies have explored interactions with various therapeutic targets.

For example, Neohesperidin dihydrochalcone (NHDC) has been investigated for its binding potential against several viral and metabolic enzyme targets:

SARS-CoV-2 Proteins: In one study, NHDC was docked against key SARS-CoV-2 proteins, including the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and helicase. nmb-journal.com The results showed that NHDC had the highest binding affinity for the helicase enzyme. nmb-journal.comnmb-journal.com

Porcine Pancreatic α-Amylase (PPA): Another study investigated the interaction of NHDC with PPA, revealing it to be a non-essential activator. nih.gov Modeling suggested that NHDC binds to a hydrophilic site on the enzyme, distant from the active site, indicating an allosteric mechanism of action. nih.gov

Dengue Virus NS5 Protein: Docking studies have also been used to identify phytochemicals, including NHDC, as potential inhibitors of the NS5 protein from the dengue virus. researchgate.net

The data from these computational studies are crucial for understanding the SAR, allowing for the rational design of derivatives with improved binding to a specific target. mdpi.com

Table 1: Representative Molecular Docking Studies of Neoponcirin-Related Compounds